
Tertiapin
Overview
Description
Tertiapin is a synthetic peptide derived from the venom of the European honey bee (Apis mellifera). It is known for its ability to block inward rectifier potassium channels and calcium-activated large conductance potassium channels . This compound has gained attention in scientific research due to its potential therapeutic applications in diseases such as rheumatoid arthritis and multiple sclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tertiapin is synthesized by creating a peptide chain with the sequence Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Met-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys-NH2 . The synthesis involves the formation of disulfide bonds between Cys3-Cys14 and Cys5-Cys18 . The peptide is then reduced to prevent oxidation of the methionine residue, which can affect its ability to block ionic channels .
Industrial Production Methods
Industrial production of tertia-pin (reduced) involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of the peptide by sequentially adding amino acids to a growing chain anchored to a solid resin . The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Disulfide Bond Formation and Structural Stability
Tertiapin contains two disulfide bonds (Cys₃–Cys₁₈ and Cys₅–Cys₁₄) that stabilize its α-helical C-terminal domain and extended N-terminal structure . These bonds are essential for maintaining its tertiary structure and channel-binding affinity.
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Mass spectrometry confirmed proper disulfide linkage in synthetic variants like this compound-Q (TPN-Q) .
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Disruption of these bonds via reducing agents (e.g., DTT) or mutations abolishes channel-blocking activity .
Oxidation Susceptibility and Stability Engineering
Native this compound's Met₁₃ residue is prone to air oxidation, reducing its affinity for Kir channels . To address this:
Engineered Mutations for Selectivity and Affinity
Rational mutagenesis has refined this compound’s specificity for Kir channel subtypes:
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Mechanism: Mutations at positions 12 and 13 alter hydrophobic/electrostatic interactions with Kir channel residues (e.g., F148 in Kir1.1) .
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Nonadditive effects in double mutants (e.g., H12L + Q13R) suggest steric constraints near the channel pore .
Conjugation and Cyclization Strategies
Recent efforts aim to expand this compound’s utility via chemical derivatization:
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Cyclization via Sortase A:
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Fluorophore Conjugation:
Interactions with Potassium Channels
This compound-Q binds Kir channels via a bimolecular reaction (1:1 stoichiometry) :
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Binding Interface: The C-terminal α-helix (residues 12–21) inserts into the channel vestibule, while the N-terminus remains extracellular .
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Key Interactions:
Comparative Analysis of this compound Variants
Property | Native this compound | This compound-Q (TPN-Q) | TPN-RQ (I8R + M13Q) |
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Oxidation Stability | Low | High | High |
Kir1.1 IC₅₀ | 2 nM | 2 nM | 3 nM |
Kir3.1/3.4 IC₅₀ | 10 nM | 8.6 nM | 12 nM |
Selectivity | Moderate | Moderate | Enhanced (Kir3.x) |
Functional Dyad Model for Polybasic Blockers
This compound’s action aligns with a two-component mechanism:
Scientific Research Applications
Cardiovascular Applications
Atrioventricular Conduction
Tertiapin has been shown to prevent acetylcholine (ACh)-induced atrioventricular (AV) blocks in mammalian hearts by inhibiting the IKACh channels. This suggests potential therapeutic uses in conditions characterized by excessive parasympathetic stimulation or AV conduction disorders. In a study, this compound demonstrated a dose-dependent ability to prevent complete or high-degree AV blocks during ACh challenges, indicating its role as a protective agent against parasympathetic overactivity .
Heart Rate Management
Recent research indicates that this compound-Q, a derivative of this compound, can improve heart rate (HR) and AV conduction in genetically modified mouse models. The study highlighted improvements in HR by 19% to 24% across different mouse strains when treated with this compound-Q. This suggests its potential use in managing sick sinus syndrome (SND) and conduction diseases .
Neurological Applications
Pain Management
this compound's ability to block specific potassium channels has implications for pain management. It has been shown to inhibit G protein-activated inwardly rectifying K+ channels (GIRK), which are involved in pain signaling pathways. In experiments with dorsal root ganglion (DRG) neurons, this compound-Q increased action potential duration and blocked action potential after hyperpolarization (AHP), suggesting its utility in modulating pain responses .
Mental Health
Recent studies have explored the role of the ROMK channel in mental health disorders. This compound selectively blocks ROMK channels, and engineered variants of this compound have been tested for their effects on depression- and anxiety-like behaviors in mice. The findings indicate that specific mutations in this compound enhance its blocking activity on ROMK channels, potentially paving the way for new treatments for mental health conditions .
Therapeutic Uses in Inflammation
This compound may also contribute to anti-inflammatory effects due to its ability to modulate ion channel activity. By blocking BK channels, it can prolong depolarization phases and reduce sensory transmission related to pain and inflammation. This mechanism suggests possible applications in treating conditions like rheumatoid arthritis and multiple sclerosis .
Table: Summary of Key Findings on this compound Applications
Mechanism of Action
Tertiapin exerts its effects by blocking inward rectifier potassium channels (Kir) and calcium-activated large conductance potassium channels (BK) . It binds specifically to different subunits of the Kir channel, such as GIRK1 (Kir 3.1), GIRK4 (Kir 3.4), and ROMK1 (Kir 1.1), inducing a dose-dependent block of the potassium current . The peptide’s α-helix plugs into the external end of the conduction pore, thereby blocking the channel . This inhibition affects the maintenance of the resting potential, the duration of the action potential, and neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Tertiapin-Q: A modified version of tertia-pin with a glutamine substitution to prevent oxidation of the methionine residue.
Melittin: Another peptide derived from bee venom, known for its ability to form pores in cell membranes.
Uniqueness
This compound is unique due to its specific ability to block inward rectifier potassium channels and calcium-activated large conductance potassium channels . This specificity makes it a valuable tool in research and potential therapeutic applications .
Biological Activity
Tertiapin, a peptide derived from bee venom, is recognized primarily for its ability to selectively block inward-rectifier potassium channels, particularly the G protein-gated K+ channels (GIRKs) and ROMK channels. This biological activity positions this compound as a significant compound in cardiovascular research and potential therapeutic applications.
This compound functions as a high-affinity blocker for inward-rectifier K+ channels, with notable selectivity towards GIRK1/4 and ROMK1 channels. Its binding affinities are reported as follows:
This selective inhibition plays a crucial role in modulating cardiac conduction and heart rate, particularly in conditions such as bradycardia.
Effects on Cardiac Function
Research indicates that this compound can significantly improve heart rate (HR) and atrioventricular (AV) conduction in mouse models of bradycardia. In studies involving genetically modified mice, this compound-Q (a derivative of this compound) demonstrated improvements in cardiac function metrics:
- Heart Rate Improvement : Up to 24% in Na_v1.5 +/− mice.
- AV Conduction Improvement : Notable enhancements observed across various genetically altered strains .
Hemolytic Activity
In studies examining the hemolytic effects of bee venom peptides, this compound was found to have minimal hemolytic activity compared to melittin. At concentrations ranging from to , this compound exhibited a stabilizing effect on red blood cell membranes, suggesting potential protective roles against hemolysis .
Study on Atrioventricular Block
A significant study investigated the effect of this compound on acetylcholine-induced AV block in guinea pig hearts. The results showed that this compound could dose-dependently prevent AV conduction decrements caused by acetylcholine, indicating its potential utility in managing cardiac conduction disorders .
Clinical Implications
Given its mechanism of action and effects on cardiac physiology, this compound is being explored as a therapeutic agent for conditions characterized by abnormal heart rhythms. Its ability to modulate GIRK channels presents opportunities for developing treatments aimed at enhancing cardiac function without significant toxicity .
Summary Table of Biological Activities
Activity | Measurement | Result |
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GIRK Channel Blockade | Binding Affinity | |
ROMK Channel Blockade | Binding Affinity | |
Heart Rate Improvement | % Change | Up to 24% improvement |
AV Conduction Improvement | % Change | Significant improvement noted |
Hemolytic Activity | Degree of Hemolysis | Minimal at specified concentrations |
Q & A
Q. What experimental approaches are used to validate the specificity of Tertiapin as a Kir channel blocker?
Answer:
this compound’s specificity for Kir channels (e.g., GIRK1/4, ROMK1) is validated through in vitro electrophysiology and competitive binding assays. Key steps include:
- Concentration-dependent inhibition : Measure IC₅₀ values using patch-clamp recordings in cells expressing target Kir channels (e.g., ROMK1: Ki = 1.3 nM ).
- Selectivity profiling : Compare effects on non-target Kir subtypes (e.g., IRK1, which is insensitive to this compound ).
- Negative controls : Use Kir channel knockout models or co-apply non-selective K⁺ channel blockers (e.g., Ba²⁺) to isolate this compound-specific effects .
Q. How can researchers ensure the stability and bioactivity of this compound in long-term experiments?
Answer:
- Storage : Lyophilized this compound Q should be stored at -20°C, with reconstitution in sterile, pH-balanced buffers (e.g., PBS) to prevent aggregation .
- Bioactivity validation : Pre-experiment dose-response curves in a reference system (e.g., GIRK1/4-expressing HEK cells) confirm retained potency .
- Avoid freeze-thaw cycles : Aliquot reconstituted solutions to minimize degradation .
Q. How do researchers address discrepancies in this compound’s efficacy across experimental models (e.g., neuronal vs. cardiac tissues)?
Answer:
Discrepancies may arise from tissue-specific Kir subunit expression or baseline channel activity. Mitigation strategies include:
- Dose-response calibration : Optimize concentrations for each model (e.g., 10–100 nM in cardiac myocytes vs. 50–200 nM in neurons) .
- Complementary assays : Pair electrophysiology with biochemical methods (e.g., thallium flux assays for mitoKATP activity ).
- Model validation : Use RNAi or CRISPR to confirm Kir channel presence in the target tissue .
Q. What methodologies are recommended for integrating this compound with optogenetic tools to study GIRK channel dynamics?
Answer:
- Co-application with optogenetic actuators : Use this compound to block GIRK channels while optogenetically stimulating Gi-coupled receptors (e.g., GABA_B). Measure changes in action potential (AP) output via current-clamp recordings .
- Control for off-target effects : Include optogenetic stimulation in Kir knockout models to isolate this compound-sensitive components .
Q. What are the critical steps in isolating this compound from natural sources like honeybee venom?
Answer:
- Venom fractionation : Use capillary zone electrophoresis (CZE-DAD) or HPLC to separate this compound from major components (e.g., melittin) .
- Concentration requirements : Enrich venom samples to ~3 mg/g dry mass, as this compound is a trace peptide (<0.3% of venom) .
- Purity validation : Confirm identity via MALDI-TOF MS and functional assays (e.g., Kir channel inhibition) .
Q. How can antigenic epitope prediction inform the development of antibodies against this compound for functional studies?
Answer:
- Epitope mapping : Use bioinformatics tools (e.g., Kolaskar-Tongaonkar algorithm) to predict antigenic regions (e.g., residues 4–16: NCNRIIIPHMCWK ).
- In vitro validation**: Synthesize peptide fragments corresponding to predicted epitopes and test immunogenicity in animal models .
- Functional blocking assays : Assess antibody efficacy in neutralizing this compound’s channel-blocking activity .
Q. What controls are essential when using this compound to study GABA_B receptor-mediated signaling in neurons?
Answer:
- Baseline activity controls : Compare neuronal input resistance (Rin) and AP frequency before/after this compound application .
- Pharmacological controls : Co-apply GABA_B agonists (e.g., baclofen) to confirm this compound’s antagonism of GIRK-mediated hyperpolarization .
- Vehicle controls : Account for solvent effects (e.g., DMSO) on membrane properties .
Q. What strategies mitigate off-target effects when applying this compound in complex physiological systems?
Answer:
- Tissue-specific Kir profiling : Use qPCR or proteomics to confirm target channel expression .
- Combination with genetic models : Validate results in Kir3.x knockout animals or cells .
- Secondary pharmacology screens : Test this compound against unrelated ion channels (e.g., voltage-gated K⁺ channels) to rule out cross-reactivity .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2R)-1-[[2-[[(2S)-5-amino-1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-ethyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]butanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C106H180N34O23S5/c1-11-56(7)83(137-93(151)68(32-24-39-118-106(115)116)126-97(155)73(45-80(112)141)130-101(159)78(53-167)136-98(156)74(46-81(113)142)131-100(158)77(52-166)135-94(152)70(42-55(5)6)128-87(145)58(9)111)103(161)138-84(57(8)12-2)104(162)139-85(59(13-3)14-4)105(163)140-40-25-33-79(140)102(160)132-72(44-61-48-117-54-121-61)96(154)127-69(34-41-168-10)92(150)134-76(51-165)99(157)129-71(43-60-47-119-63-27-16-15-26-62(60)63)95(153)125-66(29-18-21-36-108)90(148)124-67(30-19-22-37-109)91(149)133-75(50-164)88(146)120-49-82(143)122-65(31-23-38-110)89(147)123-64(86(114)144)28-17-20-35-107/h15-16,26-27,47-48,54-59,64-79,83-85,119,164-167H,11-14,17-25,28-46,49-53,107-111H2,1-10H3,(H2,112,141)(H2,113,142)(H2,114,144)(H,117,121)(H,120,146)(H,122,143)(H,123,147)(H,124,148)(H,125,153)(H,126,155)(H,127,154)(H,128,145)(H,129,157)(H,130,159)(H,131,158)(H,132,160)(H,133,149)(H,134,150)(H,135,152)(H,136,156)(H,137,151)(H,138,161)(H,139,162)(H4,115,116,118)/t56-,57-,58-,64?,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76?,77-,78-,79-,83-,84-,85-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKNGDWCZWKGME-NPHAJLTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C(CC)CC)C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NCC(=O)NC(CCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(CC)CC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCSC)C(=O)NC(CS)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C106H180N34O23S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10897241 | |
Record name | Tertiapin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10897241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2459.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58694-52-3 | |
Record name | Tertiapin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058694523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tertiapin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10897241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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